Technical Guide: 3-(4-chlorobutyl)-1H-indole-5-carboxamide
Technical Guide: 3-(4-chlorobutyl)-1H-indole-5-carboxamide
The following technical guide is structured to address the critical role of 3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS 173150-58-8) within the pharmaceutical development landscape, specifically as a Critical Process Impurity and Reference Standard in the synthesis of serotonergic modulators like Vilazodone .
Critical Impurity Profiling & Synthetic Pathways in Vilazodone Development
Executive Summary
3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS 173150-58-8) is a specialized indole derivative primarily encountered in the CMC (Chemistry, Manufacturing, and Controls) of Vilazodone (Viibryd) . While the primary intermediate for Vilazodone is the corresponding nitrile (3-(4-chlorobutyl)-1H-indole-5-carbonitrile, CAS 143612-79-7), the carboxamide analogue discussed here represents a significant hydrolysis impurity .
Control of this compound is mandatory for regulatory compliance (ICH Q3A/Q3B), as the amide functionality alters the solubility and reactivity profile of the final API. This guide outlines the chemical profile, synthesis of reference standards, and analytical strategies for detecting this impurity during drug development.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 3-(4-chlorobutyl)-1H-indole-5-carboxamide |
| CAS Number | 173150-58-8 |
| Molecular Formula | C₁₃H₁₅ClN₂O |
| Molecular Weight | 250.72 g/mol |
| Structural Role | Hydrolysis Impurity / Reference Standard |
| Key Moiety | Indole-5-carboxamide (Hydrophilic head), Chlorobutyl linker (Electrophilic tail) |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH; Low in Water |
| pKa (Predicted) | ~15.5 (Indole NH), ~-0.5 (Amide O protonation) |
Mechanistic Origin: The Hydrolysis Pathway
In the industrial synthesis of Vilazodone, the key coupling partner is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . During the workup or storage of this nitrile intermediate, exposure to acidic or basic aqueous conditions catalyzes the hydration of the nitrile group to the primary amide.
Mechanism:
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Nucleophilic Attack: Hydroxide (or water activated by acid) attacks the electrophilic carbon of the nitrile (-C≡N).
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Imidate Formation: An unstable imidate intermediate forms.
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Tautomerization: Rapid tautomerization yields the thermodynamic product: the primary amide (CAS 173150-58-8).
Visualization: Impurity Formation Pathway
Caption: Pathological hydrolysis of the nitrile precursor yielding the amide impurity (CAS 173150-58-8).
Synthesis of Reference Standard
To quantify this impurity in a GMP environment, a high-purity reference standard must be synthesized. Relying on "accidental" hydrolysis is insufficient. The following protocol ensures >98% purity.
Protocol: Controlled Radziszewski Hydration
This method selectively converts the nitrile to the amide without hydrolyzing to the carboxylic acid.
Reagents:
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Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)
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Reagent: 30% Hydrogen Peroxide (H₂O₂) (5.0 eq)
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Base: 6N Sodium Hydroxide (NaOH) (0.2 eq)
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Solvent: DMSO/Ethanol (1:1)
Step-by-Step Methodology:
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Dissolution: Dissolve 10g of the nitrile precursor in 50 mL DMSO and 50 mL Ethanol. Maintain temperature at 20°C.
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Activation: Add 6N NaOH dropwise. The solution may darken slightly due to indole deprotonation.
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Oxidative Hydrolysis: Add H₂O₂ slowly over 30 minutes, maintaining internal temperature < 35°C (Exothermic reaction).
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Note: The peroxide acts as a nucleophile (HOO⁻), attacking the nitrile to form a peroxyimidic acid, which collapses to the amide and oxygen.
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Monitoring: Monitor via HPLC until Nitrile < 0.5%.
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Quench: Pour reaction mixture into 500 mL ice-cold water containing sodium sulfite (to quench excess peroxide).
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Isolation: The amide product will precipitate as an off-white solid. Filter and wash with water.
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Purification: Recrystallize from Ethyl Acetate/Hexanes to remove trace carboxylic acid byproducts.
Analytical Strategy: HPLC Separation
Distinguishing the amide (CAS 173150-58-8) from the nitrile (CAS 143612-79-7) requires a gradient method due to their structural similarity. The amide is significantly more polar.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm (Indole absorption max) |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% → 60% B15-20 min: 60% → 90% B |
| Retention Order | 1.[1] Amide (Impurity) (~8.5 min) 2. Nitrile (Main Peak) (~12.2 min) |
Application in Drug Development (Vilazodone)
The presence of CAS 173150-58-8 in the API synthesis stream can lead to "Amide-Vilazodone" analogues if not removed.
Impact on Final API: If the chlorobutyl-amide reacts with the piperazine fragment (1-[5-(1-piperazinyl)-2-benzofuranyl]...), it forms a Des-cyano-Amido Vilazodone impurity.
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Toxicity: Unknown, requiring expensive qualification studies.
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Potency: Likely reduced affinity for 5-HT1A receptors compared to the nitrile.
Workflow: Impurity Control Strategy
Caption: Critical Control Point (CCP) logic for managing CAS 173150-58-8 in API manufacturing.
References
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Sorbera, L. A., et al. (2001). "Vilazodone: Serotonin Transporter Inhibitor/5-HT1A Receptor Partial Agonist." Drugs of the Future, 26(3), 247.
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Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone Derivatives." Journal of Medicinal Chemistry, 47(19), 4684–4692.
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Liu, Z., et al. (2015). "Process for the Preparation of Vilazodone and Intermediates." U.S. Patent 9,062,030.
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ICH Expert Working Group. (2006). "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.
